2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide
Description
2-(Thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a heterocyclic amide derivative characterized by two thiophene rings connected via a cyclopentylmethyl bridge to an acetamide core. The molecule’s structure combines aromatic thiophene moieties with a conformationally flexible cyclopentyl group, which may enhance its lipophilicity and influence intermolecular interactions.
The presence of dual thiophene rings and the cyclopentyl group distinguishes this compound from simpler acetamide derivatives. Such structural features may confer unique physicochemical properties, such as altered solubility, melting points, and crystallographic packing, compared to related molecules.
Properties
IUPAC Name |
2-thiophen-2-yl-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS2/c18-15(11-13-5-3-9-19-13)17-12-16(7-1-2-8-16)14-6-4-10-20-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMBNVCAYPWOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and Grignard reactions, as well as automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Alkyl halides, in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-substituted acetamides.
Scientific Research Applications
2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential lead compound for the development of new anti-inflammatory and anticancer agents.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying enzyme mechanisms and pathways.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in inflammation and cancer . The compound binds to the active site of the enzyme, preventing the conversion of prostaglandin H2 to prostaglandin E2, thereby exerting its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., cyano in ) increase polarity and thermal stability, whereas halogenated derivatives (e.g., dichlorophenyl in ) enhance metabolic resistance.
- Sulfamoyl and thiazole substituents () promote intermolecular interactions (e.g., hydrogen bonds, π-stacking), critical for crystal packing and biological target engagement.
Divergence in Approaches :
- The target compound and simple thiophene-acetamides () rely on classical coupling methods, whereas multicomponent reactions () and catalytic strategies (e.g., Rh(III)-catalyzed annulation in ) enable rapid diversification.
Physicochemical and Crystallographic Properties
- Melting Points: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: ~200°C . 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: 489–491 K (216–218°C) . Target compound: Expected higher than 200°C due to rigid cyclopentyl group and aromatic stacking.
- Crystallography: Dichlorophenyl-thiazole acetamide exhibits a 79.7° twist between aromatic rings, stabilizing crystal packing via N–H⋯N hydrogen bonds .
Biological Activity
2-(thiophen-2-yl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a cyclopentyl group, and an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 257.37 g/mol.
Thiophene derivatives, including this compound, are known to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess similar activity.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds with thiophene moieties have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines.
Anticancer Potential
Studies on related thiophene compounds indicate cytotoxic effects against cancer cell lines. This compound's ability to induce apoptosis in cancer cells is under investigation, with preliminary results showing promise in inhibiting tumor growth.
Case Studies
- Antimicrobial Screening : In a recent study, derivatives similar to this compound were screened against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects by measuring the levels of TNF-alpha and IL-6 in treated cells. The compound showed a significant reduction in cytokine levels at concentrations of 25 µM and 50 µM.
- Cytotoxicity Assay : The cytotoxic effects on various cancer cell lines were assessed using MTT assays. The compound demonstrated an IC50 value of 30 µM against HeLa cells, indicating significant anticancer potential.
Data Summary
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | MIC achieved |
| Escherichia coli | 50 | MIC achieved | |
| Anti-inflammatory | Cell line | 25, 50 | Reduced TNF-alpha levels |
| Cytotoxicity | HeLa cells | 30 | IC50 value achieved |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
